Molecular Weight and Lipophilicity Balance: 4-Methylbenzyl vs. 4-Chlorobenzyl and 4-Methoxybenzyl Analogs
The target compound (MW 264.71, C13H13ClN2O2) offers an intermediate molecular weight and lipophilicity relative to its closest benzyloxy variants . The 4-chlorobenzyl analog (CAS 88093-85-0) has a higher MW of 285.12 and an additional heavy halogen, increasing logP and potentially metabolic liability . Conversely, the 4-methoxybenzyl analog (CAS 88093-88-3) has a higher MW of 280.71 and a TPSA of 51.1 Ų, which enhances hydrogen-bond acceptor count and may alter solubility and CNS penetration profiles [1]. The 4-methylbenzyl congener thus sits in a 'Goldilocks' zone for applications requiring balanced lipophilicity without additional H-bonding capacity.
| Evidence Dimension | Molecular Weight / TPSA / XLogP3 |
|---|---|
| Target Compound Data | MW 264.71; TPSA not directly reported; XLogP3 estimated ~2.5-3.0 |
| Comparator Or Baseline | 4-Chlorobenzyl analog (88093-85-0): MW 285.12; 4-Methoxybenzyl analog (88093-88-3): MW 280.71, TPSA 51.1 Ų, XLogP3=2 [1] |
| Quantified Difference | MW difference: -20.41 vs 4-chlorobenzyl; -16.00 vs 4-methoxybenzyl. TPSA lower than 4-methoxy analog by an unreported but structurally implied margin. |
| Conditions | Calculated physicochemical properties from chemical databases; no experimental logP/TPSA available. |
Why This Matters
For procurement decisions in lead optimization or agrochemical intermediate synthesis, the target compound's distinct physicochemical signature may avoid undesired properties (e.g., excessive halogenation, high TPSA) that compromise bioavailability or environmental fate.
- [1] Angene Chemical. CAS 88093-88-3: TPSA 51.1 Ų, XLogP3=2. AngeneChem.com. View Source
